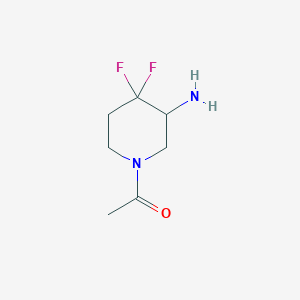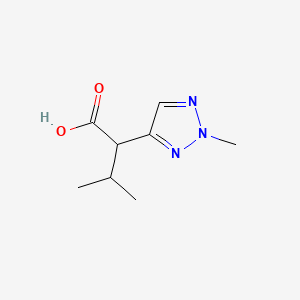
3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid is a synthetic organic compound that features a triazole ring, a butanoic acid moiety, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.
Introduction of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions involving the appropriate starting materials and reagents. For example, the use of a Grignard reagent followed by carboxylation can yield the desired butanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted triazole derivatives.
Scientific Research Applications
3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: It can be incorporated into polymers and materials with unique properties, such as enhanced thermal stability or conductivity.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of various industrial chemicals and additives.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity. Additionally, the butanoic acid moiety can participate in acid-base interactions and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-methyl-: This compound shares a similar butanoic acid moiety but lacks the triazole ring.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound features a triazole ring and a carboxylic acid group but differs in the substituents on the triazole ring.
Uniqueness
3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid is unique due to the presence of both the triazole ring and the butanoic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-methyl-2-(2-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)7(8(12)13)6-4-9-11(3)10-6/h4-5,7H,1-3H3,(H,12,13) |
InChI Key |
QJBNOSLANGIKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN(N=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


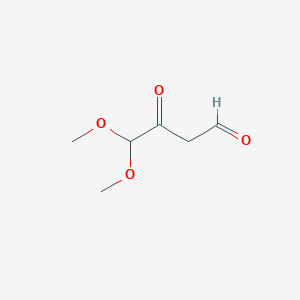

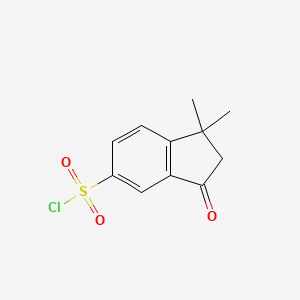
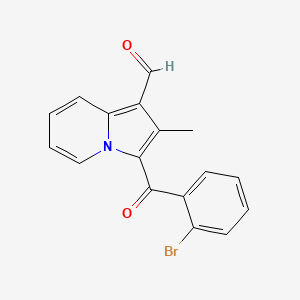
![1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13065241.png)
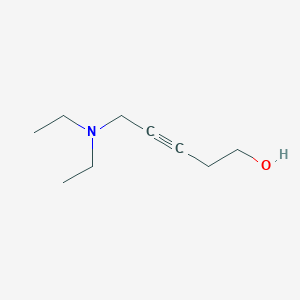
![3-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13065248.png)
![[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine](/img/structure/B13065249.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13065259.png)
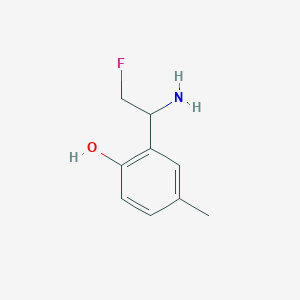
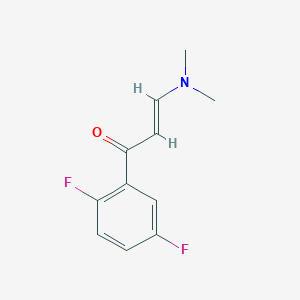
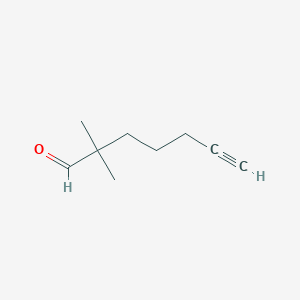
![7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13065290.png)
